(E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a bromophenyl group, a methoxy group, and a morpholinyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, 2-methoxy-4-morpholin-4-ylaniline, and malononitrile.
Condensation Reaction: The first step involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form (E)-2-(3-bromophenyl)acrylonitrile.
Coupling Reaction: The (E)-2-(3-bromophenyl)acrylonitrile is then coupled with 2-methoxy-4-morpholin-4-ylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential to modulate biological pathways. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-chlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
- (E)-2-(3-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
- (E)-2-(3-iodophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-24-20-13-19(23-7-9-25-10-8-23)6-5-16(20)11-17(14-22)15-3-2-4-18(21)12-15/h2-6,11-13H,7-10H2,1H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVMGIANDZZFA-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C(/C#N)\C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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